1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one
Description
1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a cyclopropyl group at the 3-position and a trifluoroethanone moiety at the 1-position. The cyclopropyl group may enhance metabolic stability and lipophilicity, while the electron-withdrawing trifluoroethanone group could influence reactivity and binding interactions.
Properties
IUPAC Name |
1-(3-cyclopropylimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10(18)9-8-3-1-2-6-17(8)11(16-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDIKOYQWPJHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Addition of the trifluoromethyl ketone group: This can be accomplished through the reaction of the imidazo[1,5-a]pyridine derivative with trifluoroacetic anhydride or other trifluoromethylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its trifluoromethyl ketone group is known to enhance its binding affinity to target proteins, leading to increased potency and selectivity .
Comparison with Similar Compounds
Structural and Functional Implications
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Trifluorinated groups are widely utilized for their metabolic stability and electronic effects. The target compound’s trifluoroethanone group may offer advantages in drug design over bulkier sulfonyl groups seen in patent compounds .
- Heterocyclic cores influence bioactivity: Imidazo[1,5-a]pyridine derivatives are explored for kinase inhibition, while fused systems in patent compounds may target niche enzymatic pockets .
- Synthetic strategies for trifluoroethanone derivatives (e.g., ) highlight scalable methods, though the target compound’s cyclopropyl-imidazo[1,5-a]pyridine synthesis remains unaddressed in the provided evidence .
Biological Activity
1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines an imidazo[1,5-a]pyridine ring with a cyclopropyl group and a trifluoroethanone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 232.21 g/mol. The presence of the trifluoromethyl group contributes to its unique chemical properties, enhancing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing imidazo[1,5-a]pyridine structures exhibit various biological activities, including:
- Antitumor Effects : In vitro studies have shown that derivatives of imidazo[1,5-a]pyridine can inhibit cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest activity against bacterial strains and fungi.
- Neurological Effects : Potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.
The mechanism of action for this compound involves its ability to bind to specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the structural features of the compound, particularly the nitrogen atoms in the imidazopyridine ring which may act as hydrogen bond acceptors.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidazo[1,5-a]pyridine derivatives against different cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM.
Antimicrobial Studies
In another research effort, the compound was tested against several pathogenic bacteria. The results showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Neurological Applications
A recent investigation explored the neuroprotective effects of imidazo[1,5-a]pyridine derivatives in models of neurodegenerative diseases. The study suggested that the compound could modulate neurotransmitter release and protect neuronal cells from oxidative stress.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Cyclopropylimidazo[1,5-a]pyridine | Structure | Lacks trifluoromethyl group |
| 4-Trifluoromethylimidazo[1,5-a]pyridine | Structure | Different substitution pattern |
| 1-(Cyclopropyl)-2-(trifluoromethyl)benzene | Structure | No heterocyclic structure |
The distinct combination of both heterocyclic and trifluoromethyl functionalities in this compound may confer unique biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
